4-Allyl-1-tosylpiperidine
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Overview
Description
4-Allyl-1-tosylpiperidine is a chemical compound with the molecular formula C15H21NO2S and a molecular weight of 279.40 g/mol . It is characterized by the presence of an allyl group and a tosyl group attached to a piperidine ring. This compound is typically a yellow to white solid with a melting point of 71 to 75 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-tosylpiperidine can be achieved through various methods. One common approach involves the allylation of piperidine derivatives. For instance, the allylation of tert-butyl 4-oxopiperidine-1-carboxylate can be performed using reagents such as BuLi in anhydrous THF under an argon atmosphere . Another method involves the use of nickel-catalyzed reductive coupling of alkyl halides with other electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic coupling reactions, particularly those involving nickel catalysts, is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-tosylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The tosyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include BuLi, nickel catalysts, and various electrophiles . Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, allylation reactions typically yield allylated piperidine derivatives .
Scientific Research Applications
4-Allyl-1-tosylpiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Allyl-1-tosylpiperidine involves its interaction with molecular targets through various pathways. For example, in catalytic coupling reactions, the compound may participate in radical chain mechanisms facilitated by nickel catalysts . These reactions often involve the formation of intermediate species that undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Allyl-1-tosylpiperidine include other tosylpiperidine derivatives and allylated piperidine compounds. Examples include:
- 4-Iodo-1-tosylpiperidine
- 4-Allyl-1-benzylpiperidine
Uniqueness
This compound is unique due to the presence of both an allyl group and a tosyl group on the piperidine ring.
Properties
Molecular Formula |
C15H21NO2S |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-prop-2-enylpiperidine |
InChI |
InChI=1S/C15H21NO2S/c1-3-4-14-9-11-16(12-10-14)19(17,18)15-7-5-13(2)6-8-15/h3,5-8,14H,1,4,9-12H2,2H3 |
InChI Key |
WBXCYCSLNMJOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC=C |
Origin of Product |
United States |
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